molecular formula C27H31N3O3 B11017804 N-(2,3-dihydro-1H-inden-5-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11017804
M. Wt: 445.6 g/mol
InChI Key: VMCBRRVPKVNQGE-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-{[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes an indene moiety, a piperidine ring, and a pyrrole derivative. Its unique chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C27H31N3O3/c1-18-5-9-24(10-6-18)30-17-22(16-25(30)31)27(33)29-13-11-20(12-14-29)26(32)28-23-8-7-19-3-2-4-21(19)15-23/h5-10,15,20,22H,2-4,11-14,16-17H2,1H3,(H,28,32)

InChI Key

VMCBRRVPKVNQGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=CC5=C(CCC5)C=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-{[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indene derivative, followed by the formation of the pyrrole ring and the piperidine moiety. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indene, pyrrole, or piperidine rings.

Scientific Research Applications

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-{[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes due to its ability to interact with specific molecular targets. In medicine, researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve the pathways it affects. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-{[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the context of its use, but they often include key regulatory proteins and signaling cascades.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-{[1-(4-METHYLPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}-4-PIPERIDINECARBOXAMIDE stands out due to its unique combination of structural features. Similar compounds include those with indene, pyrrole, or piperidine moieties, such as 1,2-Cyclohexane dicarboxylic acid diisononyl ester

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